molecular formula C24H32N2OS B14663527 Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester CAS No. 42754-18-7

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester

Cat. No.: B14663527
CAS No.: 42754-18-7
M. Wt: 396.6 g/mol
InChI Key: WORWJYQEGIMXLU-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester is a complex organic compound with a unique structure that combines a pyridine ring, a carbonimidothioic acid moiety, and a substituted ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinylcarbonimidothioic acid with an appropriate esterifying agent, such as 4-methylcyclohexanol, in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-pentyl ester
  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-octyl ester

Uniqueness

Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester exhibits unique properties due to the presence of the 4-methylcyclohexyl ester group. This structural feature can influence its reactivity, stability, and biological activity, making it distinct from other related compounds .

Properties

CAS No.

42754-18-7

Molecular Formula

C24H32N2OS

Molecular Weight

396.6 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-[2-(4-methylcyclohexyl)pyridin-3-yl]carbamothioate

InChI

InChI=1S/C24H32N2OS/c1-17-7-11-19(12-8-17)22-21(6-5-15-25-22)26-23(27)28-16-18-9-13-20(14-10-18)24(2,3)4/h5-6,9-10,13-15,17,19H,7-8,11-12,16H2,1-4H3,(H,26,27)

InChI Key

WORWJYQEGIMXLU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=C(C=CC=N2)NC(=O)SCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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